1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-cyclohexylpropan-1-one
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Overview
Description
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-cyclohexylpropan-1-one is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have attracted significant attention in medicinal chemistry . The structure of this compound includes a pyridazinone core, a piperazine ring, and a cyclohexylpropanone moiety, making it a versatile molecule for various applications.
Preparation Methods
The synthesis of 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-cyclohexylpropan-1-one involves multiple steps, including the formation of the pyridazinone core, the introduction of the piperazine ring, and the attachment of the cyclohexylpropanone group. Common synthetic routes include:
Formation of Pyridazinone Core: This step typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters or 1,4-dicarbonyl compounds.
Introduction of Piperazine Ring: The piperazine ring can be introduced through cycloaddition reactions or by using piperazine derivatives as starting materials.
Attachment of Cyclohexylpropanone Group: This step involves the reaction of the intermediate compound with cyclohexylpropanone under specific reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity.
Chemical Reactions Analysis
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-cyclohexylpropan-1-one undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-cyclohexylpropan-1-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-cyclohexylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Modulating Receptors: Interacting with receptors on cell surfaces to influence cellular signaling pathways.
Affecting Gene Expression: Modulating the expression of genes involved in disease pathways.
Comparison with Similar Compounds
1-{4-[6-(Benzylamino)pyridazin-3-YL]piperazin-1-YL}-3-cyclohexylpropan-1-one can be compared with other similar compounds, such as:
Pyridazinone Derivatives: These compounds share the pyridazinone core and exhibit similar pharmacological activities.
Piperazine Derivatives: Compounds with piperazine rings that have diverse biological activities.
Cyclohexylpropanone Derivatives: Molecules containing the cyclohexylpropanone moiety used in various applications.
Properties
Molecular Formula |
C24H33N5O |
---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-3-cyclohexylpropan-1-one |
InChI |
InChI=1S/C24H33N5O/c30-24(14-11-20-7-3-1-4-8-20)29-17-15-28(16-18-29)23-13-12-22(26-27-23)25-19-21-9-5-2-6-10-21/h2,5-6,9-10,12-13,20H,1,3-4,7-8,11,14-19H2,(H,25,26) |
InChI Key |
IADHLLUQSCLBRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CCC(=O)N2CCN(CC2)C3=NN=C(C=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
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